![molecular formula C14H20N2O3 B5537447 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)
1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals known for their significant presence in pharmaceutical and chemical research due to their potential biological activities and applications in material science. The pyrrolidine ring, a common structural motif in many biologically active compounds, plays a crucial role in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds similar to “1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide” often involves multi-step chemical reactions, including cyclization, alkylation, and acylation processes. Techniques such as acid-catalyzed transformations, and reactions with methyl esters and aromatic aldehydes, are common (Stroganova et al., 2016) (Rubtsova et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of compounds containing pyrrolidine and furyl groups is typically performed using techniques such as NMR, IR, and X-ray crystallography. These studies reveal the detailed arrangement of atoms within the molecule and the conformational preferences of the compound (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include transformations under acidic or basic conditions, leading to various heterocyclic systems. These reactions can result in significant changes to the molecular structure, impacting the compound's chemical and physical properties (Dyachenko et al., 2008).
Scientific Research Applications
Transformations in Acidic Media
The acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides leading to the creation of new fused heterocyclic systems demonstrate the compound's utility in developing novel chemical structures. These transformations result in several derivatives, highlighting its role in synthetic chemistry and material science (Stroganova, Vasilin, & Krapivin, 2016).
Synthesis of Trialkyl Derivatives
The hydrogenation of 1-furyl-3-methylaminoalkanes has shown that these compounds can be converted to pyrrolidine and pyrrole derivatives, showcasing the chemical versatility and potential for creating various organic compounds with potential applications in pharmaceuticals and materials science (Abgaforova, Shuikin, & Bel'skii, 1965).
Primary Amine–Promoted Ring Opening
Ethylamine and ethanolamine's reaction with derivatives related to 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide leads to β-lactam ring opening, showcasing a method for generating enantiomerically pure pyrrolidine derivatives. This application is crucial for the synthesis of bioactive molecules and pharmaceuticals, demonstrating the compound's importance in drug discovery and development (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).
Reduction of Nitrofuran Derivatives
Investigations into the reduction products of nitrofurazone and related compounds by xanthine oxidase and microsomes have revealed the formation of amine derivatives. This research contributes to understanding the metabolic pathways and potential therapeutic uses of nitrofuran derivatives, including those related to 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide (Tatsumi, Kitamura, & Yoshimura, 1976).
Regiospecific C-acylation
The regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles, where compounds related to 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide act as intermediates, highlights its utility in synthesizing complex organic molecules. This methodology is valuable for pharmaceutical chemistry and the synthesis of biologically active compounds (Katritzky, Suzuki, Singh, & He, 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-ethyl-N-[3-(furan-2-yl)propyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-16-10-11(9-13(16)17)14(18)15-7-3-5-12-6-4-8-19-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAMDNZGHJURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)NCCCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.